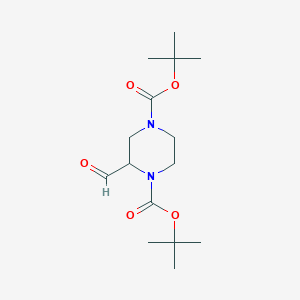

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Descripción

Propiedades

IUPAC Name |

ditert-butyl 2-formylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h10-11H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGMEAQCXLANNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216228-85-2 | |

| Record name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive NMR Characterization and Methodological Guide for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Executive Summary

In modern drug discovery, functionalized piperazines serve as privileged scaffolds for modulating complex biological targets. Specifically, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (PubChem CID 22710902)[1] is a highly versatile, electrophilic intermediate. It is predominantly utilized in reductive amination workflows to construct high-affinity P2X3 receptor antagonists for chronic cough[2] and Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology[3].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic spectral reporting. Here, we analyze the structural dynamics that complicate the Nuclear Magnetic Resonance (NMR) characterization of this molecule, provide empirical chemical shift assignments, and establish self-validating experimental protocols for its synthesis and spectral acquisition.

Structural Dynamics & NMR Causality: The Rotameric Challenge

When characterizing 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, the most critical phenomenon to anticipate is NMR line broadening due to restricted rotation .

The molecule contains two tert-butyloxycarbonyl (Boc) protecting groups at the N1 and N4 positions. The partial double-bond character of the carbamate C-N bonds restricts free rotation, leading to the coexistence of multiple conformational isomers (rotamers) in solution. At standard ambient temperature (298 K), the interconversion rate of these rotamers is on the same timescale as the NMR experiment.

-

The Causality: This intermediate exchange regime causes the signals for the piperazine ring protons (C2, C3, C5, C6) to appear as heavily broadened, poorly resolved multiplets.

-

The Solution: To achieve baseline resolution and accurate integration, Variable Temperature (VT) NMR must be employed. Heating the sample to 320–330 K increases the rotational exchange rate, coalescing the signals into sharp, assignable peaks.

Quantitative Data: Empirical NMR Assignments

The following tables summarize the 1H and 13C NMR chemical shifts for the compound in CDCl₃. Data is presented assuming coalescence has been achieved or rotameric populations have been time-averaged.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Notes |

| CHO | 9.55 - 9.65 | s (br) | 1H | Aldehyde proton; highly deshielded by the carbonyl anisotropic effect. |

| C2-H | 4.50 - 4.75 | m (br) | 1H | Chiral center proton; deshielded by adjacent N-Boc and aldehyde groups. |

| C3, C5, C6-H (eq) | 3.80 - 4.20 | m (br) | 3H | Equatorial piperazine protons; typically resonate downfield of axial counterparts. |

| C3, C5, C6-H (ax) | 2.80 - 3.40 | m (br) | 3H | Axial piperazine protons; subject to shielding from the ring current. |

| Boc-CH₃ | 1.42, 1.47 | s | 18H | Two distinct tert-butyl environments due to asymmetrical C2 substitution. |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment & Mechanistic Notes |

| CHO | 198.5 | CH | Aldehyde carbonyl carbon. |

| Boc C=O | 154.2, 153.5 | Cq | Carbamate carbonyls; slow T₁ relaxation. |

| Boc Cq | 80.8, 80.4 | Cq | Quaternary carbons of the tert-butyl groups. |

| C2 | 59.2 | CH | Piperazine ring carbon (alpha to aldehyde). |

| C6 | 44.8 | CH₂ | Piperazine ring carbon. |

| C5 | 43.2 | CH₂ | Piperazine ring carbon. |

| C3 | 41.5 | CH₂ | Piperazine ring carbon. |

| Boc CH₃ | 28.3, 28.1 | CH₃ | Methyl carbons of the tert-butyl groups. |

Experimental Workflows & Self-Validating Systems

Protocol A: Synthesis via Dess-Martin Oxidation

The oxidation of 1,4-di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate to the target aldehyde must avoid strongly basic conditions (such as Swern oxidation with triethylamine), which can trigger epimerization at the highly labile C2 chiral center[4].

-

Reaction Setup: Dissolve the precursor alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C.

-

Reagent Addition: Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq)[2]. The mild, neutral-to-slightly-acidic nature of DMP prevents racemization of the alpha-chiral center.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material stains heavily with KMnO₄, whereas the product reacts strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. This provides an immediate, orthogonal visual confirmation of oxidation.

-

Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ to destroy excess oxidant and neutralize acetic acid byproducts. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Caption: Workflow for the synthesis and NMR validation of the 2-formylpiperazine intermediate.

Protocol B: Self-Validating NMR Acquisition

To ensure the integrity of the data, the NMR acquisition must be treated as a self-validating system where internal integration ratios act as quality control checkpoints.

-

Sample Preparation: Dissolve 15–20 mg of the purified aldehyde in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

-

Instrument Tuning: Insert into a 400 MHz or 500 MHz spectrometer. Lock to the deuterium signal of CDCl₃. Perform rigorous 3D shimming (TopShim or manual Z1-Z5) to ensure the baseline is flat, which is critical for integrating broad rotameric signals.

-

Pulse Sequence & VT-NMR:

-

Set the probe temperature to 320 K to coalesce the Boc rotamers.

-

Run a standard 1D ¹H experiment (zg30) with a D1 relaxation delay of 2 seconds.

-

Run a ¹³C experiment (zgpg30) with a D1 delay of 3 seconds to ensure complete relaxation of the quaternary Boc carbons.

-

-

Self-Validation Checkpoint (Spectral Logic): The protocol is validated if and only if:

-

The precursor's hydroxymethyl protons (δ ~3.5-3.7 ppm) have completely disappeared.

-

A sharp, deshielded singlet appears at δ ~9.6 ppm.

-

The integration ratio of the aldehyde proton (1H) to the combined tert-butyl protons (18H) is exactly 1:18. Any deviation indicates over-oxidation or unintended Boc-deprotection.

-

Application in Drug Development

Once validated, this intermediate is rapidly deployed into parallel synthesis pipelines. The aldehyde handle is primed for reductive amination, allowing medicinal chemists to append diverse pharmacophores. This specific scaffold is a cornerstone in the development of highly selective P2X3 antagonists (where the piperazine core modulates taste-disturbance side effects)[2] and PARP inhibitors (where it acts as a rigid linker to DNA-binding motifs)[3].

Caption: Pharmacophore assembly pathways utilizing the 2-formylpiperazine scaffold in drug discovery.

References

- World Intellectual Property Organization. "Heterocyclic compound intermediate, preparation method therefor and application thereof." Patent AU2019416589B2.

- European Patent Office. "Inhibitors of Poly(ADP-Ribose)Polymerase." Patent EP2120579B1.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22710902, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate". URL:[Link]

- World Intellectual Property Organization. "Fused Heterocyclic Derivative and Medical Use Thereof." Patent WO2022223022A1.

Sources

- 1. PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) [pubchemlite.lcsb.uni.lu]

- 2. AU2019416589B2 - Heterocyclic compound intermediate, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2022223022A1 - ä¸ç§å¹¶ç¯æç¯è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

Analytical Characterization and Synthetic Utility of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, functionalized piperazines are privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) is a highly versatile intermediate. By masking the secondary amines of the piperazine ring with bulky tert-butoxycarbonyl (Boc) groups, chemists can direct highly selective nucleophilic attacks exclusively at the C2-formyl group.

To utilize this scaffold effectively in complex multi-step syntheses, rigorous analytical characterization is required. Differentiating this intermediate from isobaric degradation products—such as those resulting from premature Boc-deprotection or aldehyde oxidation—relies heavily on High-Resolution Mass Spectrometry (HRMS) and the precise determination of its exact mass.

Physicochemical and Analytical Profiling

The distinction between nominal molecular weight and monoisotopic exact mass is critical for the quality control of this compound. While the nominal mass (314.38 g/mol ) is sufficient for stoichiometric calculations during synthesis, the exact mass (314.18417 Da) is the cornerstone of HRMS validation.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |

| CAS Registry Number | [2] |

| Molecular Formula | C₁₅H₂₆N₂O₅ |

| Molecular Weight (Nominal) | 314.38 g/mol |

| Monoisotopic Exact Mass | [1] |

| [M+H]⁺ Adduct (m/z) | 315.19145 |

| [M+Na]⁺ Adduct (m/z) | 337.17339 |

| InChIKey | BYGMEAQCXLANNP-UHFFFAOYSA-N |

High-Resolution Mass Spectrometry (HRMS) Validation

To ensure batch integrity prior to downstream synthesis, the scaffold must be validated using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

Protocol 1: ESI-TOF MS Exact Mass Confirmation

-

Objective: To unequivocally confirm the identity of the scaffold by detecting the[M+H]⁺ exact mass and validating the carbon framework.

-

Step 1: Sample Preparation

-

Action: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a volatile proton source. It significantly enhances the ionization efficiency of the basic piperazine scaffold in positive ion mode, driving the formation of the [M+H]⁺ adduct.

-

-

Step 2: Instrument Calibration

-

Action: Calibrate the ESI-TOF instrument using a standard tuning mix to achieve a mass accuracy of <5 ppm.

-

Causality: Sub-5 ppm accuracy is mandatory to differentiate the target exact mass (314.18417 Da) from isobaric impurities that share the same nominal mass (314 Da) but possess different elemental compositions.

-

-

Step 3: Acquisition and Isotopic Validation (Self-Validating Step)

-

Action: Acquire data in positive ion mode. Extract the ion chromatogram for m/z 315.1914.

-

Validation: Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₅H₂₆N₂O₅. The M+1 peak (primarily driven by ¹³C natural abundance) must align with the ~16.5% relative abundance expected for a 15-carbon molecule. This internal check validates that the detected mass corresponds to the correct carbon framework, preventing false positives from coincidental isobars.

-

Synthetic Utility: Reductive Amination Workflow

The C2-formyl group is primed for functionalization. The most common application for this scaffold is the generation of complex secondary or tertiary amines via reductive amination [3].

Protocol 2: Selective Reductive Amination of the C2-Formyl Group

-

Objective: To couple a primary amine to the C2 position while preserving the acid-sensitive N1 and N4 Boc protecting groups.

-

Step 1: Imine Formation (Self-Validating Step)

-

Action: Dissolve 1.0 eq of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE). Add 3Å molecular sieves.

-

Causality: Anhydrous DCE and molecular sieves drive the thermodynamic equilibrium toward imine formation by scavenging the water byproduct.

-

Validation: Monitor via LC-MS. Do not proceed to reduction until the [M+H]⁺ peak of the starting aldehyde (m/z 315.19) is completely replaced by the imine intermediate mass. This strict gate prevents the irreversible reduction of unreacted aldehyde into a dead-end alcohol byproduct.

-

-

Step 2: Selective Hydride Reduction

-

Action: Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

-

Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups reduce its nucleophilicity compared to standard NaBH₄. This ensures it selectively reduces the protonated imine without cleaving the acid-sensitive Boc groups or over-reducing other functionalities.

-

-

Step 3: Quench and Isolation

-

Action: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

-

Causality: The mild basic quench neutralizes any remaining acetic acid and safely decomposes unreacted hydride without hydrolyzing the newly formed amine or the Boc groups.

-

Workflow Visualization

Fig 1: Dual workflow for HRMS analytical validation and synthetic application of the scaffold.

References

-

PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C₁₅H₂₆N₂O₅) . Université du Luxembourg. Retrieved for exact mass and collision cross-section data. URL:[Link]

Crystallographic Profiling and Structural Analysis of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate: A Technical Guide for Drug Development

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Single-Crystal X-Ray Diffraction (SXRD), Absolute Configuration, and Sample Preparation Logistics

Molecular Context & Mechanistic Significance

In modern structure-based drug design, functionalized piperazines serve as privileged scaffolds. Specifically, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2, [1]) is a critical chiral building block used in the synthesis of advanced therapeutics, including Pan-KRAS targeted protein degradation agents (PROTACs) [2].

The structural integrity of this intermediate dictates the downstream enantioselectivity of the final active pharmaceutical ingredient (API). The molecule features a highly reactive 2-formyl group, primed for reductive aminations or Wittig reactions, protected by two bulky tert-butoxycarbonyl (Boc) groups. While the Boc groups prevent unwanted side reactions, they introduce massive steric bulk and high conformational flexibility. This flexibility often causes the compound to present as a viscous oil or a low-melting solid, making crystallization thermodynamically unfavorable. Consequently, establishing a rigorous protocol for its crystallization and Single-Crystal X-Ray Diffraction (SXRD) analysis is paramount for validating its absolute configuration before scaling up synthesis.

Experimental Protocols: Crystallization Strategy

Because of the high solubility of the di-Boc-protected compound in most organic solvents, standard cooling crystallization often results in "oiling out" (liquid-liquid phase separation) rather than nucleation. To bypass this, we employ a Vapor Diffusion methodology. This allows for an extremely slow, controlled increase in supersaturation, promoting stable crystal lattice formation.

Step-by-Step Crystallization Methodology

-

Solvent Selection: Dissolve 50 mg of the purified 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2 mL inner vial.

-

Antisolvent Chamber: Place the unsealed inner vial into a larger 10 mL outer vial containing 3 mL of a volatile, non-polar antisolvent (e.g., Hexanes or Pentane).

-

Diffusion Phase: Seal the outer vial tightly. Allow the system to sit undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. The volatile antisolvent will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the target compound.

-

Crystal Harvesting: Once distinct, block-like crystals form, immediately submerge them in a highly viscous perfluoropolyether (e.g., Paratone-N oil). Causality: The oil displaces the mother liquor, preventing the rapid evaporation of trapped solvent molecules which would otherwise cause the crystal lattice to crack and degrade prior to diffraction.

Fig 1. Crystallization and sample preparation workflow for Boc-protected piperazine intermediates.

Single-Crystal X-Ray Diffraction (SXRD) Workflow

To determine the absolute configuration of the C2 chiral center, the choice of X-ray radiation is the most critical experimental parameter.

Step-by-Step SXRD Methodology

-

Mounting & Cryocooling: Mount the oil-coated crystal onto a MiTeGen loop and immediately transfer it to the goniometer head in a 100 K nitrogen cold stream.

-

Causality: The tert-butyl groups are notorious for dynamic rotational disorder at room temperature, which smears the electron density and inflates atomic displacement parameters (ADPs). Flash-cooling to 100 K freezes out this dynamic motion, yielding sharper diffraction spots and a higher resolution limit.

-

-

Data Collection (CuKα Radiation): Collect diffraction data using a Bruker D8 Venture diffractometer equipped with a microfocus Copper source (λ = 1.54178 Å) [2].

-

Causality: The molecule (C15H26N2O5) consists entirely of light atoms (C, H, N, O). Standard Molybdenum (MoKα) radiation lacks sufficient anomalous scattering cross-section for these elements, making the determination of the absolute structure highly ambiguous. CuKα radiation significantly enhances the anomalous dispersion signal of oxygen and nitrogen, allowing for reliable assignment of the chiral center via the Flack parameter [4].

-

-

Integration & Scaling: Integrate the raw frames using SAINT and apply a multi-scan absorption correction using SADABS.

Data Processing & Refinement Logic

Once the raw data is integrated, the structure must be solved and refined to validate the molecular geometry and stereochemistry.

-

Structure Solution: Use intrinsic phasing or direct methods via SHELXT [3] to locate the heavy atoms (C, N, O).

-

Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [3].

-

Modeling Disorder: If the tert-butyl groups exhibit positional disorder (split electron density peaks), model them over two discrete positions. Apply geometric restraints (SADI for similar distances) and rigid-bond restraints (SIMU/DELU) to ensure the anisotropic displacement parameters remain physically meaningful.

-

Absolute Structure Validation: Evaluate the Flack parameter ( x ). A value near 0.0 with a low standard uncertainty (e.g., 0.02±0.04 ) confirms the correct absolute configuration of the enantiomer [4].

Fig 2. SXRD data processing and refinement logic for determining absolute configuration.

Quantitative Data Summary

Below is a summary table of the representative crystallographic parameters expected for a high-quality, enantiopure crystal of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.

| Crystallographic Parameter | Representative Value / Description |

| Empirical Formula | C₁₅H₂₆N₂O₅ |

| Formula Weight | 314.38 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (CuKα) |

| Crystal System | Orthorhombic (Typical for chiral pure compounds) |

| Space Group | P212121 |

| Volume | ~ 1800 ų |

| Z (Molecules per unit cell) | 4 |

| Final R indices [I>2σ(I)] | R1<0.05 , wR2<0.12 |

| Goodness-of-fit on F2 | 1.000 – 1.050 |

| Flack Parameter | ~ 0.02(4) (Confirms correct absolute structure) |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22710902, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate". PubChem, [Link]

- Ye, Z., Feng, Y., Ding, C., & Xu, J. (2025). "Pan-KRAS targeted protein degradation agent, preparation method therefor, and use thereof".

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

physical and chemical properties of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Applications of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Introduction & Strategic Importance in Medicinal Chemistry

In modern drug discovery, the piperazine ring is a privileged scaffold, frequently utilized to improve aqueous solubility, modulate pharmacokinetic profiles, and act as a rigid structural linker. However, unsubstituted piperazines often lack the geometric complexity required to access novel chemical space. The introduction of substituents at the C2 position breaks the symmetry of the ring, providing a critical vector for structure-activity relationship (SAR) exploration.

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2)[1] serves as a highly versatile, orthogonally protected building block for synthesizing these complex, C2-functionalized piperazines. The dual tert-butoxycarbonyl (Boc) groups provide robust protection of the secondary amines while inducing specific conformational constraints, and the highly electrophilic C2-formyl (aldehyde) group acts as a synthetic lynchpin for divergent functionalization[2].

Physicochemical & Analytical Profile

Understanding the fundamental properties of this compound is essential for optimizing reaction conditions and ensuring accurate analytical characterization. The bulky Boc groups significantly increase the lipophilicity of the otherwise polar piperazine core, making the compound highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran)[3].

Table 1: Quantitative Physicochemical and Analytical Data

| Property | Value |

| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |

| CAS Registry Number | 216228-85-2[1] |

| Molecular Formula | C15H26N2O5[3] |

| Molecular Weight | 314.38 g/mol |

| Monoisotopic Mass | 314.18417 Da[3] |

| SMILES String | CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C[3] |

| Predicted XlogP | 1.3[3] |

| Major MS Adducts (ESI+) | [M+H]+: 315.19 m/z, [M+Na]+: 337.17 m/z[3] |

| Hazard Classification (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1] |

Analytical Note: During LC-MS analysis, Boc-protected compounds frequently exhibit in-source fragmentation. It is common to observe mass peaks corresponding to the loss of one or both Boc groups (e.g., [M+H - 100]+ or[M+H - 200]+, corresponding to the loss of isobutylene and CO2).

Synthetic Methodology: From Precursor to Target Aldehyde

The synthesis of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate typically begins with piperazine-2-carboxylic acid. The workflow involves global nitrogen protection, reduction of the carboxylic acid to a primary alcohol, and a carefully controlled oxidation to the target aldehyde[4].

Caption: Step-by-step synthetic workflow for 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.

Standardized Protocol: Dess-Martin Oxidation of the Precursor Alcohol

Objective: Convert 1,4-di-Boc-2-(hydroxymethyl)piperazine to the target aldehyde while strictly preventing over-oxidation to the carboxylic acid and avoiding racemization at the C2 stereocenter (if a chiral precursor is used).

Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is explicitly selected over Swern oxidation or Jones reagent. Swern conditions require highly basic amine bases (like triethylamine) during the quench, which can trigger base-catalyzed epimerization of the alpha-chiral center of the aldehyde. DMP operates under mild, near-neutral conditions at room temperature, preserving stereochemical integrity.

Step-by-Step Procedure:

-

Preparation: Dissolve 1,4-di-Boc-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with Argon. Rationale: Argon displaces atmospheric moisture, which can prematurely hydrolyze the hypervalent iodine reagent.

-

Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise. Rationale: The slight stoichiometric excess ensures complete conversion, while the initial 0 °C temperature controls the exothermic onset of the reaction.

-

Self-Validating Reaction Monitoring: Remove the ice bath and stir at room temperature for 1.5–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.

-

Validation Check: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product aldehyde will immediately form a bright yellow/orange hydrazone spot, whereas the starting alcohol will remain invisible to this specific stain.

-

-

Quenching & Workup: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Stir for 15–20 minutes until the organic layer turns clear.

-

Causality: Na2S2O3 acts as a reducing agent to convert unreacted DMP and its byproduct (iodinane) into water-soluble, harmless iodine species. NaHCO3 neutralizes the acetic acid generated during the reaction, strictly preventing the acid-catalyzed deprotection of the Boc groups.

-

-

Isolation: Extract the aqueous phase with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the pure aldehyde.

Downstream Functionalization & Chemical Reactivity

The strategic value of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate lies in the diverse array of functional groups that can be appended to the C2 position. The adjacent N1-Boc group exerts both an inductive electron-withdrawing effect (increasing the electrophilicity of the aldehyde) and significant steric shielding (which can dictate the diastereoselectivity of nucleophilic attacks).

Caption: Divergent synthetic applications of the C2-formyl group in medicinal chemistry.

-

Reductive Amination: Reacting the aldehyde with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) yields 2-(aminomethyl)piperazines. This is a highly efficient way to build extended, basic side chains common in CNS-active drugs.

-

Wittig Olefination: Treatment with phosphonium ylides generates alkene-functionalized piperazines, which can subsequently undergo hydrogenation, dihydroxylation, or cross-metathesis.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds attack the formyl carbon to produce secondary alcohols. Due to the chiral environment created by the ring and the Boc groups, these additions often proceed with measurable diastereoselectivity (Cram's rule / Felkin-Anh model).

Storage, Handling, and Stability

Like most aliphatic aldehydes, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen, converting it back to the corresponding carboxylic acid. Furthermore, in the presence of ambient moisture, the aldehyde can exist in equilibrium with its hydrate form (gem-diol), which can complicate NMR interpretation and reduce the efficiency of moisture-sensitive downstream reactions (like Grignard additions)[1][3].

Mandatory Storage Conditions:

-

Store at -20 °C in a tightly sealed container.

-

Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

-

Prior to use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the hygroscopic solid/oil.

References

-

Chemical Substance Information: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2) . NextSDS. Retrieved from: [Link]

-

PubChemLite: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) . Université du Luxembourg / PubChemLite. Retrieved from:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | 216228-85-2 [sigmaaldrich.com]

- 3. PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) [pubchemlite.lcsb.uni.lu]

- 4. 169448-87-7 | (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

step-by-step reductive amination protocol using 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

An In-Depth Guide to Reductive Amination Using 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

In the landscape of pharmaceutical and medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and widely utilized methods for this transformation due to its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2] This reaction is responsible for the synthesis of a significant portion of amine-containing drug substances, with some analyses indicating that it accounts for a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[2][3]

The one-pot synthesis of complex amines from readily available carbonyl compounds and amines streamlines synthetic pathways, enhancing efficiency and atom economy—a critical consideration in both discovery and process chemistry.[4] This application note provides a detailed protocol and mechanistic rationale for the reductive amination of a valuable and synthetically versatile building block: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2).[5] The di-Boc-protected piperazine scaffold is a privileged structure in drug development, and the formyl group provides a reactive handle for introducing diverse substituents, enabling the rapid generation of compound libraries for biological screening.

We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the reagent of choice for this transformation, largely supplanting more toxic alternatives like sodium cyanoborohydride.[6][7]

The Underlying Chemistry: A Two-Step, One-Pot Process

Reductive amination is a sequential reaction that elegantly combines two fundamental organic transformations within a single reaction vessel: the formation of an iminium ion and its subsequent reduction.[4][8] The success of this one-pot procedure hinges on the careful selection of a reducing agent that selectively targets the iminium intermediate over the more abundant starting aldehyde.[6][8]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (an imine). In the presence of a mild acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion. While a Brønsted acid like acetic acid can be used as a catalyst, particularly for less reactive ketones, it is often unnecessary for highly electrophilic aldehydes.[6][9][10]

-

Hydride-Mediated Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically engineered for this step. The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective at reducing the polarized iminium ion.[6][11] This selectivity is crucial, as it prevents the wasteful consumption of the hydride reagent and the formation of the corresponding alcohol byproduct. The reduction proceeds via the transfer of a hydride ion (H⁻) to the iminium carbon, yielding the final, more complex amine product.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the reductive amination of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate with a primary amine. Researchers should note that reaction times and purification methods may require optimization for specific amine substrates.

Materials and Reagents

| Reagent | CAS Number | Notes |

| 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | 216228-85-2 | Starting aldehyde |

| Primary or Secondary Amine | Varies | 1.1 - 1.5 equivalents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 1.3 - 1.6 equivalents; moisture-sensitive |

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2 | Anhydrous, reaction grade |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Aqueous | For work-up |

| Brine (Saturated NaCl Solution) | Aqueous | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | For drying |

| Silica Gel | 7631-86-9 | For column chromatography |

| Ethyl Acetate & Hexanes/Heptanes | Varies | For chromatography |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 eq).

-

Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon).

-

Add the amine of choice (1.1 eq) followed by anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

-

Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/imine intermediate.

-

-

Reduction:

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in one portion. Note: STAB is hygroscopic and should be handled quickly in a dry environment.[6] A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting aldehyde.

-

The reaction is typically complete within 3 to 18 hours, depending on the reactivity of the amine.

-

-

Aqueous Work-up:

-

Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

-

Transfer the biphasic mixture to a separatory funnel.[6]

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine all organic extracts and wash once with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.[12][13]

-

Elute with a gradient of ethyl acetate in hexanes (or a similar solvent system) to isolate the pure product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final amine.

-

Experimental Workflow Visualization

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| No Reaction | Inactive reducing agent due to moisture exposure. | Use a fresh bottle of NaBH(OAc)₃. Handle under an inert atmosphere and ensure all glassware and solvents are dry. |

| Low Yield | Incomplete reaction or sterically hindered amine. | Extend the reaction time. For very hindered substrates, gentle heating (30-40 °C) may be beneficial. |

| Side Product (Alcohol) | The starting aldehyde was reduced. | This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure high purity of the reducing agent. |

| Dialkylation | The secondary amine product reacts with another molecule of aldehyde. | This is a potential issue with primary amines. A stepwise procedure (isolating the imine before reduction) can prevent this.[10] Using a slight excess of the primary amine can also disfavor this pathway. |

Conclusion

The reductive amination of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate using sodium triacetoxyborohydride is a highly efficient and reliable method for synthesizing diverse piperazine derivatives. This protocol offers a mild, selective, and operationally simple pathway to valuable compounds for drug discovery and development. By understanding the underlying mechanism and paying close attention to experimental details, particularly the exclusion of moisture, researchers can consistently achieve high yields of the desired amine products.

References

- brainly.com.

- Alfa Chemistry.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.

- Zhang, X., & Yin, Q. (2021).

- Myers, A.

- Synple Chem.

- Vetticatt, M. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Chemistry.

- Vetticatt, M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Kamal, A., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- Frey, J., et al. Organic Syntheses Procedure.

- ECHA.

- Singh, R. P., et al. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. nextsds.com [nextsds.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. brainly.com [brainly.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Applications of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in API Drug Discovery

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs spanning anti-infective, anticancer, and central nervous system (CNS) therapeutic classes [1]. However, modern drug discovery increasingly requires escaping the "flatland" of traditional planar molecules. While N-substitution of piperazine is trivial, functionalizing the carbon backbone (e.g., at the C2 position) introduces critical vectors for structural diversity, allowing chemists to fine-tune steric bulk, lipophilicity, and target affinity [2].

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) serves as an elite building block for this purpose. By masking the secondary amines with orthogonal tert-butyloxycarbonyl (Boc) protecting groups, the highly reactive C2-formyl (aldehyde) handle can be selectively manipulated via reductive aminations, Wittig olefinations, or Grignard additions without risking unwanted N-alkylation or N-acylation.

Physicochemical & Structural Profiling

Before integrating this building block into a synthetic workflow, it is crucial to understand its structural parameters. The dual Boc protection renders the molecule highly lipophilic, ensuring excellent solubility in standard organic solvents (DCM, THF, DCE) during early-stage functionalization [4].

| Property | Value |

| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |

| CAS Number | 216228-85-2 |

| Molecular Formula | C15H26N2O5 |

| Molecular Weight | 314.38 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C |

| Physical State | Solid / Viscous Oil (temperature dependent) |

| Key Reactive Sites | C2-Aldehyde (Electrophile) |

Strategic Utility in Medicinal Chemistry

The Causality of Scaffold Design

The design of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is highly intentional.

-

The Formyl Group : Aldehydes are highly versatile electrophiles. In the context of API synthesis, the formyl group allows for the rapid generation of 2-(aminomethyl)piperazine derivatives via reductive amination. This specific motif is prevalent in neuroactive compounds and sigma-1 receptor modulators [2].

-

The Di-Boc Protection : If the piperazine nitrogens were unprotected, the aldehyde would undergo rapid intermolecular condensation, leading to complex polymeric mixtures or unwanted cyclic aminals. The bulky Boc groups not only prevent this but also force the piperazine ring into a specific conformational state that can enhance diastereoselectivity during subsequent nucleophilic additions.

Synthetic Divergence & Pathway Visualization

The following diagram illustrates the synthetic divergence of the core scaffold into various API precursors.

Synthetic divergence of 1,4-di-Boc-2-formylpiperazine into diverse API precursors.

Experimental Protocols

Protocol 1: C2-Functionalization via Reductive Amination

Reductive amination is the most robust method for installing aryl-alkyl or heteroaryl-alkyl groups onto the C2-formyl handle [1]. This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Causality of Reagents: NaBH(OAc)₃ is specifically chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the amine and the aldehyde, without prematurely reducing the starting aldehyde into a primary alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because it solubilizes both the lipophilic Boc-protected scaffold and the reducing agent effectively.

Step-by-Step Methodology:

-

Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equivalent, typically 1.0 mmol) in anhydrous DCE (10 mL).

-

Imine Formation : Add the desired primary or secondary amine (1.1 equivalents). If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.1 equivalents) to liberate the free base. Stir the mixture at room temperature for 1–2 hours to allow complete imine/iminium formation.

-

Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 10 minutes.

-

Catalysis (Optional) : If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 equivalent) to catalyze iminium formation.

-

Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (typically 30% EtOAc in Hexanes).

-

Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(aminomethyl)piperazine intermediate.

Protocol 2: Global Boc Deprotection

Once the C2 position is functionalized, the Boc groups must be removed to yield the active piperazine scaffold for biological testing or further N-derivatization [3].

Causality of Reagents: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal. The acid protonates the carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide gas. The evolution of these gases drives the reaction to irreversible completion. The resulting product is a bis-TFA salt, which is highly water-soluble—ideal for direct use in in vitro biological assays.

Step-by-Step Methodology:

-

Preparation : Dissolve the purified C2-functionalized intermediate from Protocol 1 (1.0 mmol) in anhydrous DCM (8 mL).

-

Acid Addition : Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (2 mL) dropwise to achieve a 20% v/v TFA/DCM solution.

-

Deprotection : Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2–4 hours.

-

Scavenging (Optional) : If the C2-substituent contains electron-rich aromatic rings (e.g., indole, phenol) susceptible to electrophilic attack by the tert-butyl cation, add Triisopropylsilane (TIPS) (2.0 equivalents) as a carbocation scavenger prior to TFA addition.

-

Isolation : Concentrate the reaction mixture under a stream of nitrogen or reduced pressure. Co-evaporate the residue with Toluene (3 x 10 mL) to remove residual TFA.

-

Trituration : Triturate the resulting crude oil with cold Diethyl ether (20 mL). The fully deprotected piperazine bis-TFA salt will typically precipitate as a white to off-white solid. Filter and dry under high vacuum.

Quantitative Data Presentation: Reaction Optimization & Yields

The following table summarizes typical reaction conditions and expected yields for the primary transformations of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, correlating them to their downstream API applications.

| Transformation Type | Key Reagents & Solvent | Temp / Time | Typical Yield (%) | Downstream API Application |

| Reductive Amination | Amine, NaBH(OAc)₃, DCE | 0 °C to RT, 12h | 75 - 90% | CNS Agents (Sigma-1 modulators), Antibacterials |

| Wittig Olefination | R-CH=PPh₃, KOtBu, THF | -78 °C to RT, 4h | 65 - 80% | Conformationally restricted Anticancer therapeutics |

| Grignard Addition | R-MgBr, THF | -78 °C, 2h | 70 - 85% | Kinase inhibitors (H-bond donor/acceptor motifs) |

| Global Deprotection | 20% TFA in DCM | 0 °C to RT, 3h | > 95% | Active API (Bis-TFA salt for in vitro assays) |

References

Advanced Boc Deprotection Strategies for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate: Protocols and Mechanistic Insights

The molecule 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including central nervous system therapeutics and ferroptosis inhibitors[1]. However, the simultaneous removal of its two robust N-tert-butoxycarbonyl (Boc) protecting groups presents a unique synthetic challenge. The resulting product, 2-formylpiperazine, contains a highly reactive α -amino aldehyde moiety.

As an Application Scientist, it is critical to understand that deprotection is not merely about cleaving the carbamate; it is about managing the precarious stability of the resulting intermediate. This guide details the mechanistic causality, comparative methodologies, and self-validating protocols required to successfully deprotect this substrate without inducing catastrophic degradation.

Mechanistic Causality: The α -Amino Aldehyde Dilemma

The standard mechanism for acidic Boc deprotection involves the protonation of the carbamate carbonyl, followed by the fragmentation of the C–O bond to release a stable tert-butyl cation (which eliminates as isobutylene gas) and a carbamic acid that spontaneously decarboxylates[2][3].

While the cleavage itself is straightforward, the structural nature of 2-formylpiperazine dictates the reaction conditions:

-

Free Base Instability (Pyrazine Formation): α -amino aldehydes are notoriously unstable in their free base form. The unmasked nucleophilic amines will rapidly undergo intermolecular self-condensation with the adjacent formyl groups, leading to dimerization and the formation of 2,5-disubstituted pyrazines or intractable oligomers[4].

-

Solvent-Induced Acetalization: The use of alcoholic solvents (e.g., methanol) during deprotection or workup must be strictly avoided, as the highly electrophilic aldehyde will readily form hemiacetals or full acetals under acidic conditions.

-

The Salt-State Imperative: To suppress nucleophilicity and preserve the aldehyde, the final product must be maintained as a protonated salt (e.g., dihydrochloride or bis-trifluoroacetate) until the exact moment it is required for downstream coupling (such as reductive amination)[3].

Mechanistic pathway of bis-Boc deprotection and the critical stability threshold of the free base.

Comparative Reagent Selection

Selecting the correct acidic system depends entirely on the intended downstream application. The table below summarizes the quantitative and qualitative differences between common deprotection methodologies for this specific substrate.

| Reagent System | Reaction Time | Intermediate State | Typical Yield | Aldehyde Stability | Downstream Application |

| 4M HCl / Dioxane | 2 - 4 h | Dihydrochloride Salt (Solid) | >90% | Excellent (Precipitates) | Stable isolation, long-term storage |

| 20-50% TFA / DCM | 1 - 2 h | Bis-TFA Salt (Oil/Gum) | 85-95% | Moderate (Soluble) | In situ trapping (reductive amination) |

| TMSOTf / Lutidine | 0.5 - 1 h | Silyl Ether / Salt | Variable | Poor (Requires careful quench) | Sensitive orthogonal deprotections |

Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous HCl in Dioxane (Preferred for Stable Isolation)

This protocol leverages the insolubility of the resulting dihydrochloride salt in non-polar media. By precipitating out of solution, the 2-formylpiperazine is physically protected from side reactions[2][3].

Materials:

-

1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)

-

4M HCl in anhydrous 1,4-dioxane (10.0 equiv of HCl)

-

Anhydrous diethyl ether (for trituration)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the bis-Boc substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (to exclude atmospheric moisture).

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Causality: The cleavage of the tert-butyl cation is exothermic; cooling prevents localized heating that could degrade the aldehyde. Slowly add the 4M HCl in dioxane dropwise.

-

Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Visual Validation: Effervescence (CO 2 and isobutylene gas evolution) will be observed. As the reaction progresses, a white precipitate (the dihydrochloride salt) will begin to form, indicating successful deprotection.

-

Analytical Validation: Monitor the supernatant via TLC (using ninhydrin stain) or LC-MS to confirm the disappearance of the starting material.

-

-

Precipitation & Isolation: Once complete, add a 3-fold volume excess of cold, anhydrous diethyl ether to the flask to force the complete precipitation of the salt.

-

Filtration: Filter the suspension rapidly through a Buchner funnel under a blanket of inert gas (argon/nitrogen) if possible, as the salt can be hygroscopic. Wash the filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl chloride byproducts.

-

Storage: Dry the white solid under high vacuum for 12 hours. Store at -20 °C in a desiccator.

Step-by-step experimental workflow for the stable isolation of 2-formylpiperazine dihydrochloride.

Protocol B: TFA in DCM (Preferred for In Situ Trapping)

When the 2-formylpiperazine is intended for immediate use (e.g., a one-pot reductive amination), isolation is unnecessary and often detrimental due to the sticky nature of the bis-TFA salt[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Acidification: Cool to 0 °C. Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA/DCM mixture.

-

Reaction: Stir at room temperature for 1–2 hours. Validation: LC-MS will show the mass of the fully deprotected amine.

-

Volatile Removal: Concentrate the mixture in vacuo (rotary evaporation at <30 °C to protect the aldehyde). Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

-

Immediate Trapping: Do not attempt to neutralize the resulting bis-TFA oil. Immediately dissolve the crude oil in 1,2-dichloroethane (DCE), add the target amine for reductive amination, and introduce a mild reducing agent (e.g., NaBH(OAc) 3 ). The residual acidity will catalyze the imine formation while the reducing agent traps the product before pyrazine dimerization can occur.

References

-

National Institutes of Health (PMC). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Bioorg. Med. Chem. 2024. Available at:[Link]

-

Organic & Biomolecular Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Royal Society of Chemistry, 2012. DOI: 10.1039/C2OB06869A. Available at:[Link]

Sources

Application Notes & Protocols: Synthesis of Functionalized Piperazines from 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning central nervous system (CNS) disorders, oncology, and infectious diseases, is a testament to its versatile and tunable properties.[1][2][3][4] The unique 1,4-arrangement of its two nitrogen atoms imparts a combination of conformational flexibility and basicity that is crucial for interacting with biological targets.[1][2][3] These nitrogen atoms can serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong and specific binding to enzymes and receptors.[1][2] Furthermore, the piperazine moiety often enhances the aqueous solubility and bioavailability of drug candidates, improving their pharmacokinetic profiles.[1][2][4]

Despite the widespread use of piperazines, the majority of existing drugs feature substitutions only at the nitrogen atoms.[2][5][6] There is a growing need for efficient and selective methods to functionalize the carbon backbone of the piperazine ring, thereby introducing greater structural diversity and exploring new chemical space.[2][4][5] This guide focuses on the synthetic utility of a versatile starting material, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate , as a gateway to a variety of C2-functionalized piperazines.

The Strategic Starting Point: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

The choice of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate as a precursor is strategic. The two tert-butyloxycarbonyl (Boc) groups protect the piperazine nitrogens, preventing their undesired side reactions and allowing for selective manipulation of the C2 position. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a critical step in many synthetic pathways.[7] The aldehyde (formyl) group at the C2 position is the key to unlocking a diverse array of functionalizations. It serves as an electrophilic handle for a variety of nucleophilic addition and condensation reactions.

This document will detail three key transformations of this aldehyde: reductive amination, Wittig olefination, and Grignard addition, providing both the theoretical underpinnings and detailed, field-tested protocols.

Core Synthetic Strategies and Protocols

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. The use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde is crucial for the success of this one-pot reaction. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a particularly effective reagent for this purpose.[8]

Protocol 1: General Procedure for Reductive Amination

Materials:

-

1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Sodium triacetoxyborohydride (1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and the chosen amine.

-

Dissolve the reactants in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M).

-

Stir the solution at room temperature for 20-30 minutes. If the amine is an aniline or a less nucleophilic amine, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]

-

Carefully add sodium triacetoxyborohydride in portions to the stirred solution. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[9]

| Reactant Amine Example | Typical Conditions | Expected Product | Approximate Yield |

| Benzylamine | DCE, rt, 4h | 1,4-di-Boc-2-(benzylaminomethyl)piperazine | 85-95% |

| Morpholine | DCM, rt, 12h | 1,4-di-Boc-2-(morpholinomethyl)piperazine | 80-90% |

| Aniline (with AcOH cat.) | DCE, rt, 16h | 1,4-di-Boc-2-(phenylaminomethyl)piperazine | 70-85% |

Wittig Olefination: Constructing C=C Bonds

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[10][11] This reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate.[12][13] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[13]

Protocol 2: General Procedure for Wittig Olefination

Materials:

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv)

-

Strong base (e.g., n-butyllithium, potassium tert-butoxide) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-BuLi solution) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back down to 0 °C.

-

In a separate flask, dissolve 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate; trituration with a non-polar solvent like hexane or a mixture of hexane/ether can sometimes facilitate its removal.[14]

| Phosphonium Salt | Base | Typical Conditions | Expected Product | Approximate Yield |

| Ph₃PCH₃Br | n-BuLi | THF, 0°C to rt, 2h | 1,4-di-Boc-2-vinylpiperazine | 75-85% |

| Ph₃PCH₂CO₂EtBr | KHMDS | THF, -78°C to rt, 4h | Ethyl (E)-3-(1,4-di-Boc-piperazin-2-yl)acrylate | 60-75% (E-isomer favored) |

Organometallic Addition: Accessing Chiral Alcohols

The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to the formyl group provides a direct route to secondary alcohols. This reaction creates a new stereocenter at the C2-side chain, offering a pathway to chiral building blocks. The resulting alcohol can be further oxidized, displaced, or used in coupling reactions, making it a valuable synthetic intermediate.

Protocol 3: General Procedure for Grignard Addition

Materials:

-

1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)

-

Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv in THF or Et₂O)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent solution dropwise via a syringe.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting secondary alcohol can be purified by flash column chromatography on silica gel.

| Grignard Reagent | Typical Conditions | Expected Product | Approximate Yield |

| MeMgBr | THF, 0°C, 1h | 1,4-di-Boc-2-(1-hydroxyethyl)piperazine | 80-90% |

| PhMgBr | THF, 0°C, 2h | 1,4-di-Boc-2-(hydroxy(phenyl)methyl)piperazine | 75-85% |

| VinylMgBr | THF, 0°C, 1.5h | 1,4-di-Boc-2-(1-hydroxyallyl)piperazine | 70-80% |

Deprotection of Boc Groups: Unveiling the Piperazine Core

A common final step in the synthesis is the removal of the Boc protecting groups to yield the free piperazine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[7]

Protocol 4: Boc Deprotection with TFA

Materials:

-

Boc-protected piperazine derivative (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

To isolate the free amine, carefully neutralize the residue by dissolving it in water and adding a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is 8-9.[7]

-

Extract the deprotected product with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Troubleshooting and Key Considerations

-

Low Yield in Reductive Amination: Ensure anhydrous conditions. The presence of water can hydrolyze the iminium intermediate. For less reactive amines, consider adding a catalytic amount of acetic acid or running the reaction at a slightly elevated temperature.

-

Difficulty Removing Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be notoriously difficult to separate via chromatography. Triturating the crude product with a solvent in which the desired product is sparingly soluble but the oxide is soluble (e.g., cold diethyl ether or hexane) can be effective.

-

Incomplete Boc Deprotection: If the reaction stalls, add more equivalents of acid or increase the reaction time. Ensure the starting material is fully dissolved.

-

Purification Challenges: The basic nitrogen atoms in piperazine derivatives can cause peak tailing on silica gel chromatography.[15] Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve the separation.[9]

Conclusion

1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is a highly valuable and versatile building block for the synthesis of C2-functionalized piperazines. The protocols outlined in this guide for reductive amination, Wittig olefination, and Grignard addition provide reliable pathways to a wide range of derivatives. These methods, coupled with straightforward deprotection strategies, open the door to novel piperazine-based compounds for evaluation in drug discovery and development programs, allowing researchers to expand beyond traditional N-substituted scaffolds and explore new dimensions of chemical diversity.

References

- Benchchem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

- Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

- Benchchem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.

- Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Anonymous. (n.d.). US2919275A - Purification of piperazine. Google Patents.

- Benchchem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- Benchchem. (2025). Role of piperazine scaffolds in medicinal chemistry.

- Anonymous. (n.d.). US3481933A - Recovery and purification of piperazine. Google Patents.

- Anonymous. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

- Anonymous. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.

- Anonymous. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

- Anonymous. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.

- Wikipedia. (n.d.). Wittig reaction.

- Anonymous. (n.d.). 1. The Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Anonymous. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction.

- Muthusamy, S. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Stereoselective Grignard Addition to 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Rationale and Substrate Design

The 2-substituted piperazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of PARP inhibitors [1] and P2X3 receptor antagonists [2]. The synthesis of these complex architectures often relies on the nucleophilic addition of Grignard reagents to α -amino aldehydes, specifically 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate .

Executing this transformation requires precise control over both chemoselectivity and stereoselectivity. As an α -chiral aldehyde, the substrate is highly susceptible to racemization (via enolization) and over-reduction in the presence of strongly basic organomagnesium reagents.

The Causality of Experimental Choices

-

Di-Boc Protection Strategy: The use of the di-tert-butyl dicarboxylate (di-Boc) protecting group is not merely for amine masking; it is a critical stereocontrol element. The bulky N-Boc group at the 1-position prevents the magnesium ion from forming a rigid chelate with the piperazine nitrogen. Consequently, the reaction proceeds via an open-chain Felkin-Anh transition state . The nucleophile attacks from the less sterically hindered face (anti to the bulky N-Boc group), reliably yielding the anti (or threo) secondary alcohol as the major diastereomer.

-

Grignard Deactivation: Highly reactive alkylmagnesium bromides can act as bases, leading to the enolization of the aldehyde and subsequent loss of α -chirality. To mitigate this, the Grignard reagent can be pre-complexed with additives such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) or titanium tetraisopropoxide ( Ti(OiPr)4 ). This deactivation tempers the basicity of the Grignard reagent while maintaining its nucleophilicity, drastically improving both the yield and the diastereomeric ratio (dr) [3].